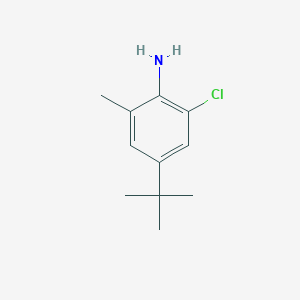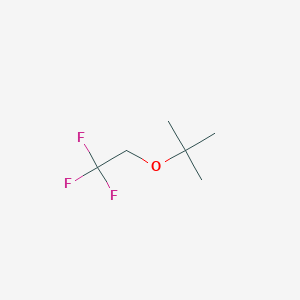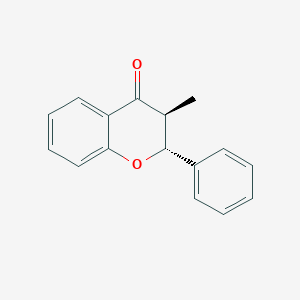![molecular formula C19H13IN2O2S2 B8663334 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-57-7](/img/structure/B8663334.png)
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of benzenesulfonyl, iodo, and phenylsulfanyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Iodo Group: The iodo group can be introduced via iodination reactions using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the Benzenesulfonyl Group: This step involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through thiolation reactions using reagents like thiophenol and a suitable oxidizing agent.
Industrial production methods may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity.
Chemical Reactions Analysis
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in studies involving protein-ligand interactions and enzyme inhibition.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the iodo and phenylsulfanyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridines: These compounds share a similar fused bicyclic structure but contain a sulfur atom in place of the nitrogen atom in the pyridine ring. They exhibit different reactivity and biological activities.
Pyridine Derivatives: Compounds like 2-alkylated pyridines or pyridine N-oxides have different substituents and exhibit unique chemical and biological properties.
Properties
CAS No. |
923583-57-7 |
|---|---|
Molecular Formula |
C19H13IN2O2S2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-5-phenylsulfanylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H13IN2O2S2/c20-18-13-22(26(23,24)16-9-5-2-6-10-16)19-17(18)11-15(12-21-19)25-14-7-3-1-4-8-14/h1-13H |
InChI Key |
PBWKZZBBKXFPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(N=C2)N(C=C3I)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-5,11-dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B8663267.png)
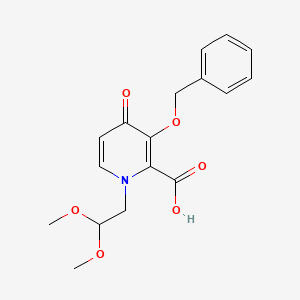

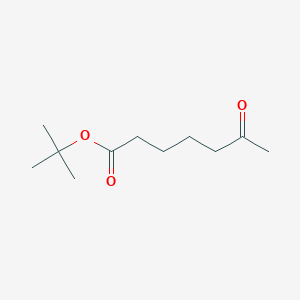
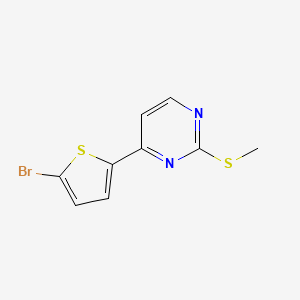

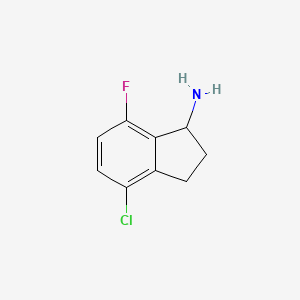

![2-(2-{4-[(Butan-2-yl)oxy]phenoxy}propoxy)pyridine](/img/structure/B8663337.png)

